molecular formula C10H11ClO B11909649 2-(Chloromethyl)chroman

2-(Chloromethyl)chroman

Cat. No.: B11909649
M. Wt: 182.64 g/mol
InChI Key: SQKKNAHNXFRARL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)chroman is a chemical compound belonging to the chroman family, which is a subset of benzopyrans. Chromans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The structure of this compound consists of a chroman ring with a chloromethyl group attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)chroman can be achieved through various methods. One common approach involves the reaction of chroman with chloromethylating agents under specific conditions. For instance, the reaction of chroman with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)chroman undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Chloromethyl)chroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)chroman and its derivatives involves interaction with specific molecular targets. For example, certain derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

    Chroman: Lacks the chloromethyl group but shares the core chroman structure.

    Chromone: Contains a carbonyl group at the second position instead of a chloromethyl group.

    Chromanone: Similar to chromone but with a saturated ring structure.

Uniqueness: 2-(Chloromethyl)chroman is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential in various applications.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-(chloromethyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H11ClO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7H2

InChI Key

SQKKNAHNXFRARL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1CCl

Origin of Product

United States

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